L-Glucono-1,5-lactone chemical properties and structure
L-Glucono-1,5-lactone chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of L-Glucono-1,5-lactone
This technical guide provides a comprehensive overview of the chemical properties and structure of L-Glucono-1,5-lactone, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
L-Glucono-1,5-lactone is the cyclic ester of L-gluconic acid.[1] Its structure consists of a six-membered ring, making it a delta-lactone.
Molecular Structure of L-Glucono-1,5-lactone
Caption: 2D chemical structure of L-Glucono-1,5-lactone.
Physicochemical Properties
A summary of the key physicochemical properties of L-Glucono-1,5-lactone is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155 °C | [1] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol. | |
| Purity (by HPLC) | ≥93% | [1] |
Hydrolysis of L-Glucono-1,5-lactone
In aqueous solutions, L-Glucono-1,5-lactone undergoes hydrolysis to form an equilibrium mixture with L-gluconic acid. This reaction is influenced by factors such as temperature and pH. The hydrolysis proceeds more rapidly at higher temperatures and pH values.
Hydrolysis of L-Glucono-1,5-lactone
Caption: Equilibrium reaction of L-Glucono-1,5-lactone hydrolysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of L-Glucono-1,5-lactone.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of L-Glucono-1,5-lactone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in L-Glucono-1,5-lactone.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of L-Glucono-1,5-lactone (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of L-Glucono-1,5-lactone, such as the C=O stretch of the lactone and the O-H stretches of the hydroxyl groups.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the characterization of L-Glucono-1,5-lactone.
Biological Activity and Signaling Pathways
While research on the specific biological roles of L-Glucono-1,5-lactone is ongoing, studies on its isomer, D-glucono-1,5-lactone (also known as gluconolactone), have suggested potential involvement in cellular signaling pathways. For instance, gluconolactone (B72293) has been reported to relieve ischemia/perfusion-induced cardiac injury through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. It is thought that gluconolactone may activate this pathway via Protein Kinase C epsilon (PKCε).
Potential Signaling Pathway Involvement
Caption: A proposed signaling pathway for the cardioprotective effects of gluconolactone.
